molecular formula C20H24Cl2N4O2S B2416376 N-(3,4-dichlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941999-16-2

N-(3,4-dichlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2416376
CAS RN: 941999-16-2
M. Wt: 455.4
InChI Key: GDZAZGOEHDYHDJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H24Cl2N4O2S and its molecular weight is 455.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The process of synthesizing and characterizing similar quinazoline derivatives is crucial in the development of potential pharmaceutical agents. For instance, the synthesis of new quinazolines with potential antimicrobial properties has been detailed, where specific processes involve the reaction of certain intermediates with aryl isothiocyanates to yield compounds screened for antibacterial and antifungal activities (Desai, N., Shihora, P. N., & Moradia, D., 2007). Such methodologies are pivotal in understanding the structural requirements for biological activity and can be related to the synthesis of N-(3,4-dichlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide.

Potential Biological Activities

Quinazoline derivatives, by extension, are investigated for a range of biological activities, which include antimicrobial, antitumor, analgesic, anti-inflammatory, and enzyme inhibition properties. For example, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, demonstrating significant potency against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). Similarly, compounds designed and synthesized for their analgesic and anti-inflammatory activities have shown promising results (Alagarsamy, V. et al., 2015). These findings underscore the potential therapeutic applications of N-(3,4-dichlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide and related compounds in treating various diseases.

Molecular Docking Studies

Molecular docking studies are instrumental in predicting the interaction between a molecule and a target protein, thereby giving insights into the compound's mechanism of action. For instance, the docking studies of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide against BRCA2 complex suggest inhibitory activity, indicating a possible avenue for cancer therapy (El-Azab, A. et al., 2016). This aspect of research is critical in the development of N-(3,4-dichlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide as a potential therapeutic agent.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N4O2S/c1-25(2)9-10-26-17-6-4-3-5-14(17)19(24-20(26)28)29-12-18(27)23-13-7-8-15(21)16(22)11-13/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZAZGOEHDYHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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